3-Phenyl-L-serine 3-Phenyl-L-serine L-Threo-3-phenylserine, also known as beta-hydroxyphenylalanine, belongs to the class of organic compounds known as phenylalanine and derivatives. Phenylalanine and derivatives are compounds containing phenylalanine or a derivative thereof resulting from reaction of phenylalanine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. L-Threo-3-phenylserine is soluble (in water) and a moderately acidic compound (based on its pKa).
Brand Name: Vulcanchem
CAS No.: 6254-48-4
VCID: VC21536614
InChI: InChI=1S/C9H11NO3/c10-7(9(12)13)8(11)6-4-2-1-3-5-6/h1-5,7-8,11H,10H2,(H,12,13)/t7-,8+/m0/s1
SMILES: C1=CC=C(C=C1)C(C(C(=O)O)N)O
Molecular Formula: C16H21ClN2O3
Molecular Weight: 181.19 g/mol

3-Phenyl-L-serine

CAS No.: 6254-48-4

VCID: VC21536614

Molecular Formula: C16H21ClN2O3

Molecular Weight: 181.19 g/mol

* For research use only. Not for human or veterinary use.

3-Phenyl-L-serine - 6254-48-4

Description

3-Phenyl-L-serine, also known as L-threo-3-phenylserine, is a non-proteinogenic amino acid with the chemical formula C9H11NO3 and a molecular weight of 181.19 g/mol . This compound is structurally related to phenylalanine and its derivatives, featuring a phenyl group attached to the beta carbon of L-serine. The presence of this phenyl group enhances its interaction with biological targets, affecting its solubility and reactivity compared to standard amino acids.

Biological Activity and Potential Applications

3-Phenyl-L-serine has been studied for its potential biological activities, including:

  • Antimicrobial Effects: Derivatives of phenylserine have shown significant antimicrobial properties, suggesting that 3-Phenyl-L-serine may possess similar effects.

  • Neuroprotective Properties: Due to its structural similarity to L-serine, it is hypothesized to have neuroprotective effects, potentially aiding in the treatment of neurological disorders.

  • Antitumor Activity: It may inhibit tumor growth by interfering with metabolic pathways essential for cancer cell proliferation.

Mechanism of Action

Similar to other amino acids, 3-Phenyl-L-serine likely interacts with enzymes and receptors by binding to active sites, influencing protein function and metabolic pathways. Its biochemical properties allow it to interact with various enzymes, proteins, and biomolecules, potentially affecting neurotransmitter synthesis and neuroprotection.

CAS No. 6254-48-4
Product Name 3-Phenyl-L-serine
Molecular Formula C16H21ClN2O3
Molecular Weight 181.19 g/mol
IUPAC Name (2S,3R)-2-amino-3-hydroxy-3-phenylpropanoic acid
Standard InChI InChI=1S/C9H11NO3/c10-7(9(12)13)8(11)6-4-2-1-3-5-6/h1-5,7-8,11H,10H2,(H,12,13)/t7-,8+/m0/s1
Standard InChIKey VCRXITKKWBOQRZ-ZOWNYOTGSA-N
Isomeric SMILES CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(C)C)N.Cl
SMILES C1=CC=C(C=C1)C(C(C(=O)O)N)O
Canonical SMILES CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(C)C)N.Cl
Physical Description Solid
Synonyms Leu-AMC;62480-44-8;L-Leucine-7-amido-4-methylcoumarinhydrochloride;ST50306820;L-Leucin-7-amido-4-methylcoumarinhydrochloride;L-Leucine-4-methylumbelliferylamidehydrochloride;L-Leucine7-amido-4-methylcoumarinhydrochloride;L-Leucine-4-methyl-7-coumarinylamidehydrochloride;AC1MBYCM;H-L-LEU-AMCHCL;C16H20N2O3.HCl;L2145_SIGMA;SCHEMBL381193;61888_FLUKA;CTK8E7196;MolPort-003-937-803;7332AH;KM0618;AKOS025295556;L-Leucine-7-amino-4-methylcoumarinHCl;RT-013524;FT-0627936;L-Leucine7-amido-4-methylcoumarinhydrochloridesalt;L-Leucine-(4-methyl-7-coumarinylamide)hydrochloride;(2S)-2-amino-4-methyl-N-(4-methyl-2-oxochromen-7-yl)pentanamide,chloride
PubChem Compound 111178
Last Modified Aug 15 2023

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